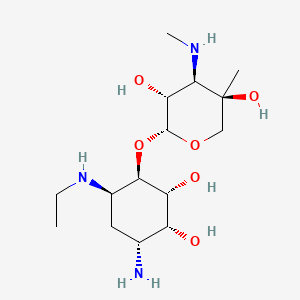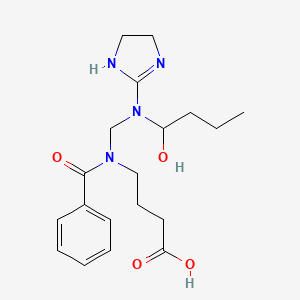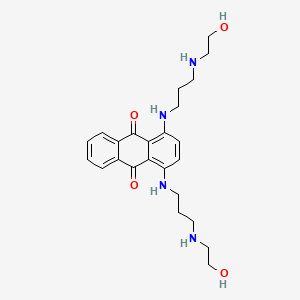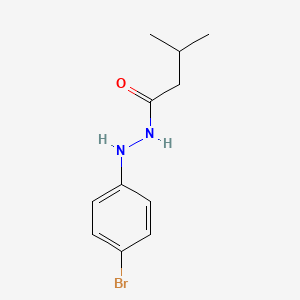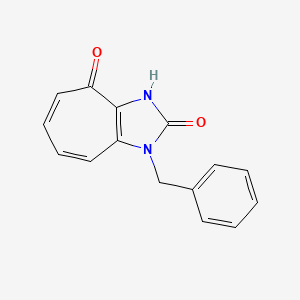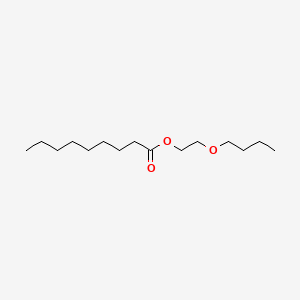![molecular formula C8H3ClN2O B13780575 [(5-Chlorofuran-2-yl)methylidene]propanedinitrile CAS No. 91937-67-6](/img/structure/B13780575.png)
[(5-Chlorofuran-2-yl)methylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-chloro-2-furyl)methylidene]propanedinitrile is an organic compound with the molecular formula C8H3ClN2O It is characterized by the presence of a chloro-substituted furan ring and two nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloro-2-furyl)methylidene]propanedinitrile typically involves the reaction of 5-chloro-2-furaldehyde with malononitrile in the presence of a base. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of 5-chloro-2-furaldehyde reacts with the active methylene group of malononitrile to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(5-chloro-2-furyl)methylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-chloro-2-furyl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-chloro-2-furyl)methylidene]propanedinitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The chloro-substituted furan ring and nitrile groups may play a role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-bromo-2-furyl)methylidene]propanedinitrile
- 2-[(5-methyl-2-furyl)methylidene]propanedinitrile
- 2-[(5-nitro-2-furyl)methylidene]propanedinitrile
Uniqueness
2-[(5-chloro-2-furyl)methylidene]propanedinitrile is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents on the furan ring.
Properties
CAS No. |
91937-67-6 |
|---|---|
Molecular Formula |
C8H3ClN2O |
Molecular Weight |
178.57 g/mol |
IUPAC Name |
2-[(5-chlorofuran-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C8H3ClN2O/c9-8-2-1-7(12-8)3-6(4-10)5-11/h1-3H |
InChI Key |
NWQSNLTVBGLWCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Cl)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13780513.png)



